2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole
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Overview
Description
2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole is an organic compound with the molecular formula C10H5BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole typically involves the bromination of 5-(4-(trifluoromethoxy)phenyl)oxazole. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of an oxazole ring.
5-(4-bromo-2-(trifluoromethyl)phenyl)oxazole: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Bromo-5-(4-(trifluoromethoxy)phenyl)oxazole is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the oxazole ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H5BrF3NO2 |
---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
2-bromo-5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H5BrF3NO2/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)17-10(12,13)14/h1-5H |
InChI Key |
XBKRPPHHEGPEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)OC(F)(F)F |
Origin of Product |
United States |
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